![molecular formula C15H15N3O2S2 B5885833 N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer therapy. PTC-209 was first identified in a high-throughput screening of a chemical library in a cell-based assay for inhibitors of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells.
Mécanisme D'action
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the function of BMI-1, a polycomb group protein that plays a critical role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis and resistance to therapy. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide binds to the N-terminal domain of BMI-1 and disrupts its interaction with other proteins, leading to the inhibition of self-renewal and induction of apoptosis in cancer stem cells.
Biochemical and Physiological Effects:
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have a selective effect on cancer stem cells, leaving normal stem cells unaffected. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Orientations Futures
There are several potential future directions for research on N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One area of focus could be the development of more potent and selective inhibitors of BMI-1. Another area of interest could be the combination of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide with other targeted therapies or immunotherapies. Additionally, more studies are needed to determine the efficacy of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in different types of cancer and in combination with different chemotherapy and radiation regimens.
Méthodes De Synthèse
The synthesis of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves several steps, including the reaction of 3-bromoaniline with propionyl chloride to form 3-propionylaminoaniline, which is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thiourea. The thiourea is then treated with 2-bromothiophene-3-carboxylic acid to yield N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the self-renewal of cancer stem cells and induce apoptosis in various cancer cell lines, including breast, colon, and pancreatic cancer. N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-13(19)16-10-5-3-6-11(9-10)17-15(21)18-14(20)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVUOZPRHBJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

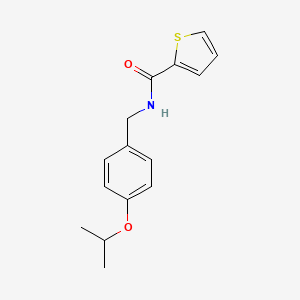
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
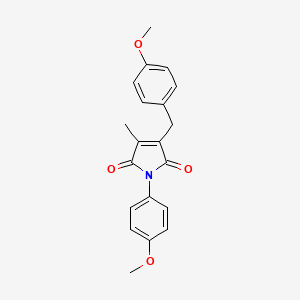
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
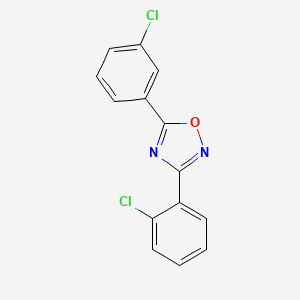
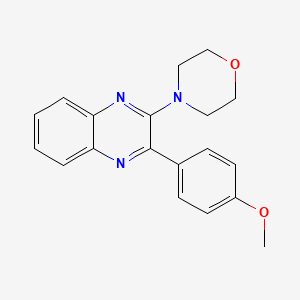
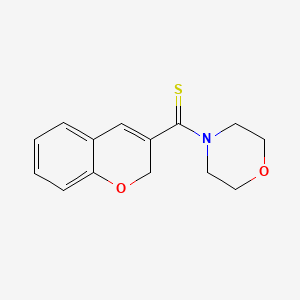
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)